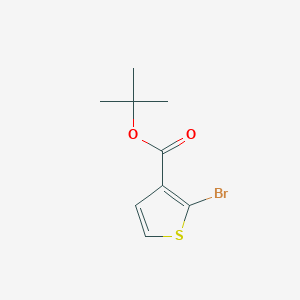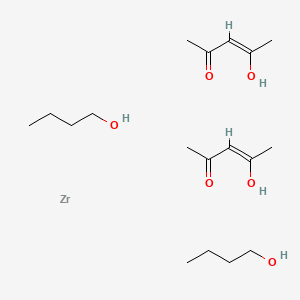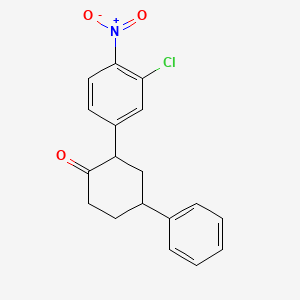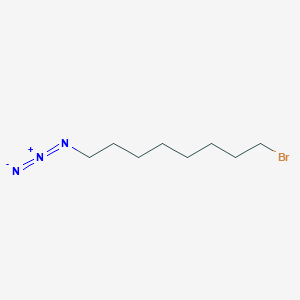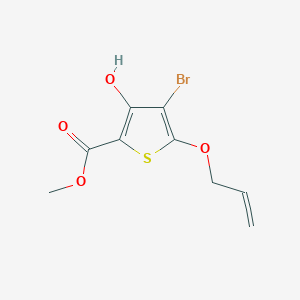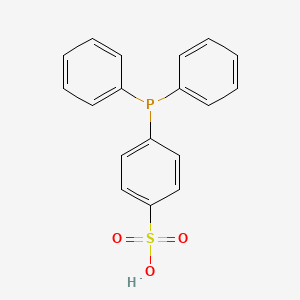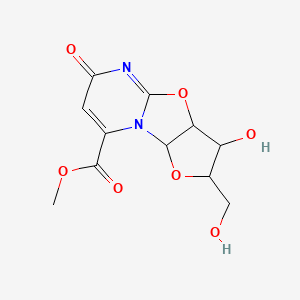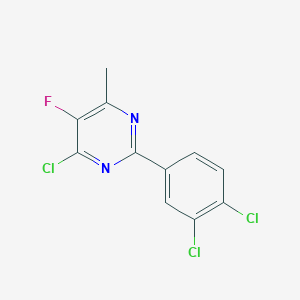
4-Ethyl-3-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-iodoaniline is an organic compound belonging to the class of aromatic amines. It is characterized by an ethyl group and an iodine atom attached to the benzene ring at the 4th and 3rd positions, respectively. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-iodoaniline typically involves the iodination of 4-ethyl aniline. One common method is the Sandmeyer reaction, where 4-ethyl aniline is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position . Another approach involves the direct iodination of 4-ethyl aniline using iodine and a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-3-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of ethyl aniline derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-3-iodoaniline has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3-iodoaniline involves its interaction with various molecular targets. The iodine atom and the amino group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects . The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
- 4-Ethyl-2-iodoaniline
- 4-Ethyl-3-bromoaniline
- 4-Ethyl-3-chloroaniline
Comparison: 4-Ethyl-3-iodoaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions . This uniqueness makes this compound a valuable compound in synthetic chemistry and various industrial applications .
Propiedades
Fórmula molecular |
C8H10IN |
|---|---|
Peso molecular |
247.08 g/mol |
Nombre IUPAC |
4-ethyl-3-iodoaniline |
InChI |
InChI=1S/C8H10IN/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2,10H2,1H3 |
Clave InChI |
KOOMRZKKPFRNGR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)

